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Compound of Interest

Compound Name: Wieland-gumlich aldehyde

Cat. No.: B1683588

For researchers, scientists, and professionals engaged in drug development, a thorough
understanding of the structural characteristics of key chemical intermediates is paramount.
Wieland-Gumlich aldehyde, a derivative of strychnine, plays a significant role in the synthesis
of various complex alkaloids. This guide provides a comparative analysis of its expected
spectroscopic data alongside experimentally obtained data for related and well-characterized
alkaloids, strychnine and brucine.

While specific, publicly available spectra for Wieland-Gumlich aldehyde are limited, this guide
consolidates its known properties and offers a comparative framework based on the
spectroscopic data of its close chemical relatives. This approach allows for an informed
estimation of its spectral characteristics, crucial for its identification and characterization in a
laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of Wieland-Gumlich
aldehyde, strychnine, and brucine. The data for Wieland-Gumlich aldehyde is based on
established chemical principles for its functional groups, while the data for strychnine and
brucine are derived from experimental observations.

Table 1: *H NMR Spectroscopic Data
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Key Proton Signhals  Expected
Compound o Notes
(0, ppm) Multiplicity
Wieland-Gumlich ) Aldehydic proton
~9.4-10.0 Singlet
Aldehyde (Expected) (CHO).
~7.0-8.0 Multiplets Aromatic protons.
~55-6.0 Multiplet Olefinic proton.
Protons adjacent to
~25-45 Multiplets nitrogen and oxygen
atoms.
~1.0-25 Multiplets Aliphatic protons.
Strychnine ~8.12, 7.85, 7.32, ) )
. Multiplets Aromatic protons.
(Experimental) 7.28

5.91 Triplet of doublets Olefinic proton.

Proton adjacent to
4.31 Multiplet lactam carbonyl and

oxygen.

) Aliphatic and allylic

1.25-3.90 Multiplets

protons.
Brucine : .

] ~8.05, 7.25 Singlets Aromatic protons.

(Experimental)
5.92 Multiplet Olefinic proton.

Proton adjacent to
4.28 Multiplet lactam carbonyl and

oxygen.

Methoxy grou
3.92, 3.89 Singlets y aroup

protons.

) Aliphatic and allylic

1.20 - 4.00 Multiplets

protons.
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Table 2: 13C NMR Spectroscopic Data

Compound

Key Carbon Signals (0,
ppm)

Notes

Wieland-Gumlich Aldehyde
(Expected)

~190 - 200

Aldehyde carbonyl carbon
(CHO).

~120 - 150 Aromatic and olefinic carbons.
Carbons bonded to nitrogen
~50 - 80
and oxygen.
~20-50 Aliphatic carbons.

Strychnine (Experimental)

169.5

Lactam carbonyl carbon.

142.8, 140.4, 132.8, 128.2,
124.9, 122.3, 116.3

Aromatic and olefinic carbons.

77.8,60.1, 51.9, 51.3, 50.1,
48.2,43.1,42.4, 31.8, 26.8,
26.3

Aliphatic carbons.

Brucine (Experimental)

169.8

Lactam carbonyl carbon.

149.3, 147.1, 140.8, 132.2,
128.5, 116.5, 105.8, 101.5

Aromatic and olefinic carbons.

78.1, 60.3, 56.4, 56.2, 52.3,
51.5,50.3, 48.5, 43.3, 42.6,
32.1,27.1,26.5

Aliphatic and methoxy
carbons.

Table 3: IR Spectroscopic Data
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Compound

Key IR Absorptions (cm~?)

Functional Group

Wieland-Gumlich Aldehyde
(Expected)

~2820 and ~2720

C-H stretch of aldehyde.

~1725 - 1740 C=0 stretch of aldehyde.
~1600, ~1475 C=C stretch of aromatic ring.

C-H stretch of aromatic and
~3100 - 3000 o

olefinic protons.

C-H stretch of aliphatic
~2960 - 2850

protons.

Strychnine (Experimental)

~1665

C=0 stretch of lactam.

~1600, ~1460 C=C stretch of aromatic ring.
C-H stretch of aromatic and
~3050 o
olefinic protons.
C-H stretch of aliphatic
~2930, ~2850
protons.
Brucine (Experimental) ~1660

C=0 stretch of lactam.

~1610, ~1505, ~1460

C=C stretch of aromatic ring.

C-H stretch of aromatic and

~3000 o

olefinic protons.

C-H stretch of aliphatic
~2920, ~2850

protons.

C-O stretch of methoxy
~1270, ~1030

groups.

Table 4: Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Molecular lon (M)

Key Fragmentation

Compound Notes
m/z Peaks (m/z)
Expected fragments
Wieland-Gumlich 310.16 from loss of CHO, Molecular Formula:
Aldehyde ' H20, and cleavage of ~ CioH22N20x.
the heterocyclic rings.
] 334 (M), 305, 264, Molecular Formula:
Strychnine 334.17
144 C21H22N202.
) 394 (M™), 363, 323, Molecular Formula:
Brucine 394.19

222

C23H26N20a4.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate chemical

characterization. Below are generalized experimental protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCls,

DMSO-de) at a concentration of 5-10 mg/mL.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
1H and 13C NMR spectra.

e 1H NMR: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single
peaks for each unique carbon atom. A larger number of scans is usually required due to the

lower natural abundance of 13C.

Infrared (IR) Spectroscopy:

o Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between
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salt plates.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum, typically in the range of 4000-400 cm™1.

o Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS):

o Sample Introduction: Samples can be introduced directly via a solid probe or through a
chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Electron lonization (El) is a common technique for generating molecular ions and
fragment ions. Softer ionization techniques like Electrospray lonization (ESI) or Matrix-
Assisted Laser Desorption/lonization (MALDI) can be used to preserve the molecular ion.

o Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based
on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a complex organic molecule like Wieland-Gumlich aldehyde.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Profile of
Wieland-Gumlich Aldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683588#spectroscopic-data-for-wieland-gumlich-
aldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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